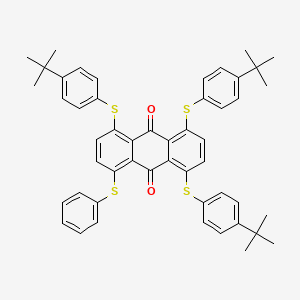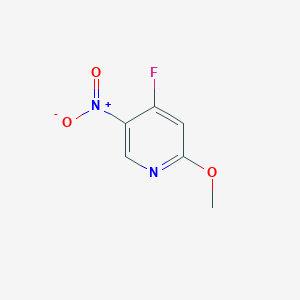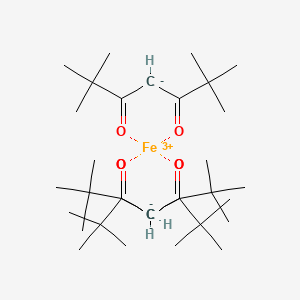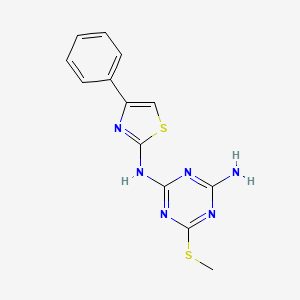
6-(Methylsulfanyl)-N~2~-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with a methylthio group and a phenylthiazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylthiazol-2-amine with 6-chloro-N2-(methylthio)-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Triethylamine, dimethylformamide
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Major Products
Oxidation: Sulfoxide, sulfone
Substitution: Various substituted triazine derivatives
Reduction: Amines
Aplicaciones Científicas De Investigación
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mecanismo De Acción
The mechanism of action of 6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazine Derivatives: Compounds with similar triazine cores are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of the triazine and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
88067-14-5 |
|---|---|
Fórmula molecular |
C13H12N6S2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
6-methylsulfanyl-2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H12N6S2/c1-20-12-17-10(14)16-11(18-12)19-13-15-9(7-21-13)8-5-3-2-4-6-8/h2-7H,1H3,(H3,14,15,16,17,18,19) |
Clave InChI |
DDQHIENGOZADLH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


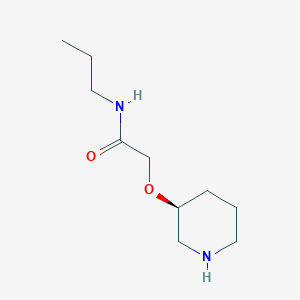
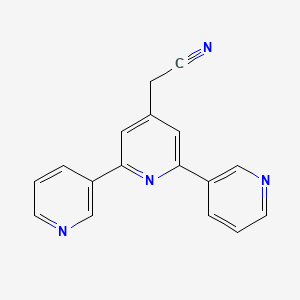
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)
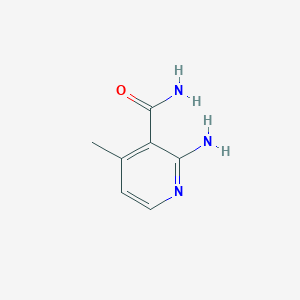

![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)


